Zoxamide

Übersicht

Beschreibung

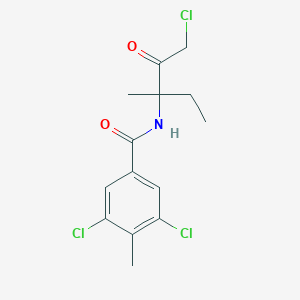

Zoxamide is a fungicide used for the control of various fungal infections including blight in potatoes and tomatoes . It has a rainfast preventative action with residual properties and acts by inhibiting nuclear division . It is effective against oomycetes (Plasmopara viticola, Phytophthora sp., etc.) .

Synthesis Analysis

Zoxamide synthesis involves the reaction of 2-(3,5-dichloro-4-methylphenyl)-4-ethyl-4-methyl-5-methyleneoxazoline with trichloroisocyanuric acid in ethyl acetate. The reaction is monitored for the disappearance of the starting material and is deemed complete after 1 hour. The mixture is then filtered, and the filtrate is heated with hydrochloric acid and water. The reaction mixture is stirred at 60°C for 1.5 hours, then at 73°C for an additional 1.5 hours .

Molecular Structure Analysis

The manipulation of the morphology and size distribution of the crystalline product was investigated using zoxamide as a model compound. The stubborn appearance of small needle zoxamide crystals in various solvents was explained from the intermolecular interaction by analyzing the crystal structure data .

Chemical Reactions Analysis

Zoxamide’s chemical reactions involve the disruption of microtubule formation by binding to B-tubulin . The rate constant for the vapor-phase reaction of zoxamide with photochemically-produced hydroxyl radicals has been estimated as 1.1X10-11 cu cm/molecule-sec at 25 °C .

Physical And Chemical Properties Analysis

Zoxamide’s physical and chemical properties are influenced by the soils’ physical and chemical characteristics. The variations observed for the adsorption coefficient were from 2.5 to 25 µg/ml with the R2 ranging between 0.90 and 0.99 .

Wissenschaftliche Forschungsanwendungen

Agricultural Fungicide Efficacy

Zoxamide is primarily used as a fungicide in agriculture. It has shown sufficient efficacy against grape downy mildew and potato late blight . Its mode of action involves the inhibition of β-tubulin polymerization in oomycetes and certain ascomycetes, which are critical for cell division .

Soil Science Applications

In soil science, Zoxamide’s interaction with soil enzymes and nutrients has been studied. It has been found to benefit soil catalase activity while inhibiting soil urease and dehydrogenase activities, which are essential for soil health and fertility .

Resistance Management in Pathogens

Zoxamide’s role in managing resistance in plant pathogens is significant. Studies have shown that resistance to Zoxamide in pathogens like Phytophthora capsici is controlled by recessive genes, suggesting a low to moderate risk of resistance development .

Biotechnological Research

In biotechnology, Zoxamide has been studied for its effects on microtubule inhibitors in oomycete pathogens. Understanding the genetic basis of resistance to Zoxamide can lead to the development of new strategies for managing plant diseases .

Industrial Reference Standards

Zoxamide is used in the production of certified reference materials, which are essential for ensuring the quality and traceability of measurements in various industries . These standards are crucial for regulatory compliance and quality control.

Wirkmechanismus

Target of Action

Zoxamide is a chlorinated benzamide fungicide . Its primary target is the microtubule formation in cells . By binding to B-tubulin, it disrupts the formation of microtubules .

Mode of Action

Zoxamide operates by countering the oomycetes . The mode of action of zoxamide involves nuclear partition and destruction of the microtubule cytoskeleton . This disruption of microtubule formation prevents the normal functioning of cells, leading to their death .

Biochemical Pathways

The biochemical pathways affected by Zoxamide are related to cell division and growth. By disrupting microtubule formation, Zoxamide interferes with the normal cell division process . This leads to the death of the cells and prevents the spread of the fungi.

Pharmacokinetics

Zoxamide has a low acute toxicity . The major routes of dissipation for Zoxamide are hydrolysis and photodegradation . Zoxamide may remain in the environment for days to months due to its immobile nature .

Result of Action

The result of Zoxamide’s action is the death of the targeted cells. By disrupting the formation of microtubules, Zoxamide prevents the normal functioning of cells, leading to their death . This effectively controls the spread of the fungi.

Action Environment

The fate of Zoxamide in the environment can be attributed to the type and geological nature of soils . Biotic and abiotic ecological factors’ implications on Zoxamide’s presence in the environment were assessed via hydrolysis, photolysis, and bio-degradative procedures . Zoxamide displayed an overall varying fate in the environment .

Safety and Hazards

Zukünftige Richtungen

The re-evaluation of zoxamide concluded that products containing zoxamide are acceptable for continued registration in Canada, provided that the additional proposed risk mitigation measures are in place . These measures include environmental precautionary label statements and spray buffer zones, updating the standard statement to minimize human exposure from spray drift, and clarifying the ground application method for bulb onion .

Eigenschaften

IUPAC Name |

3,5-dichloro-N-(1-chloro-3-methyl-2-oxopentan-3-yl)-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16Cl3NO2/c1-4-14(3,12(19)7-15)18-13(20)9-5-10(16)8(2)11(17)6-9/h5-6H,4,7H2,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOUGWDPPRBKJEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)CCl)NC(=O)C1=CC(=C(C(=C1)Cl)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9032581 | |

| Record name | Zoxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Odor like liquorice; [HSDB] White odorless powder; [MSDSonline] | |

| Record name | Zoxamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7815 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 0.681 mg/L at 20 °C, In acetone = 0.0557 mg/L at 25 °C | |

| Record name | Zoxamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7278 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.38 g/cu m at 20 °C | |

| Record name | Zoxamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7278 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg], less than 9.9X10-8 mm Hg at 25 °C | |

| Record name | Zoxamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7815 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Zoxamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7278 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Zoxamide | |

Color/Form |

White solid, Fine, white powder | |

CAS RN |

156052-68-5 | |

| Record name | Zoxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156052-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zoxamide [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156052685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zoxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzamide, 3,5-dichloro-N-(3-chloro-1-ethyl-1-methyl-2-oxopropyl)-4-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.164 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1XZW465PC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Zoxamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7278 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

158-160 °C | |

| Record name | Zoxamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7278 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

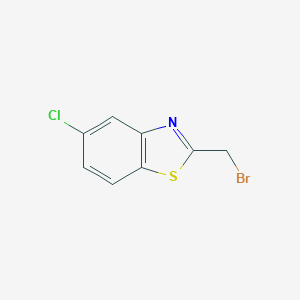

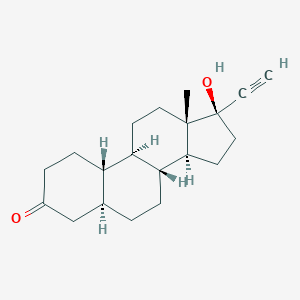

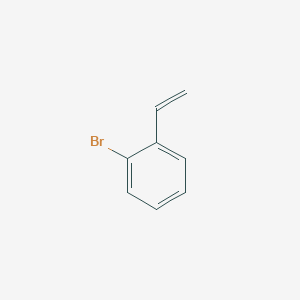

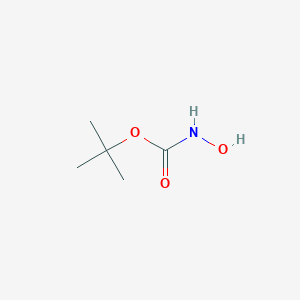

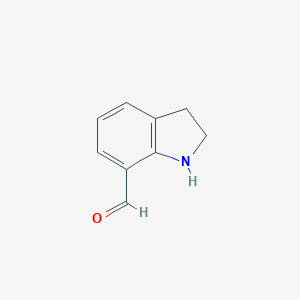

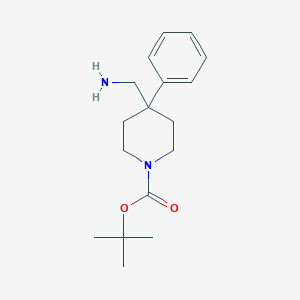

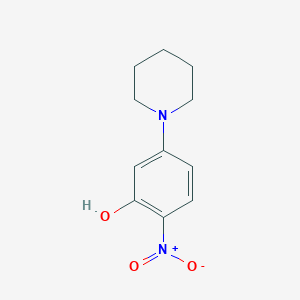

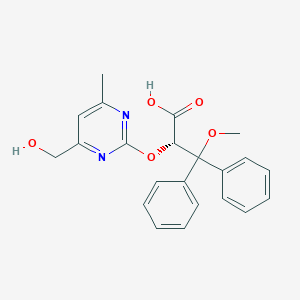

Feasible Synthetic Routes

Q & A

Q1: How does zoxamide exert its fungicidal effect?

A1: Zoxamide specifically targets the β-tubulin protein in oomycetes. [] It binds covalently to the β-subunit, disrupting the formation of microtubules, which are essential for cell division. [] This disruption leads to the arrest of nuclear division and ultimately, cell death in the fungus. []

Q2: Does zoxamide affect mammalian cells in the same way?

A2: While zoxamide targets β-tubulin in oomycetes, its metabolic pathway in mammals involves hydroxylation and subsequent conjugation with glutathione or glucuronic acid. [] These conjugates lose their activity against mammalian cells, potentially due to an inability to cross the cell membrane. []

Q3: Are there known cases of zoxamide resistance in oomycetes?

A3: Yes, resistance to zoxamide has been observed in several oomycete species, including Phytophthora sojae and Botrytis cinerea. [, ] In P. sojae, resistance is primarily conferred by a C239S mutation in the β-tubulin gene. [] This mutation has also been found naturally in Pythium aphanidermatum, which exhibits inherent resistance to zoxamide. [] In B. cinerea, resistance has been linked to mutations at positions E198A, E198K, F200Y, and M233I in the β-tubulin gene. [, ]

Q4: What analytical methods are used to detect and quantify zoxamide?

A4: Common methods for analyzing zoxamide residues include gas chromatography with electron capture detection (GC-ECD) [] and ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). [] These techniques offer high sensitivity and selectivity for accurate quantification of zoxamide in various matrices.

Q5: Are there any studies on the biodegradation of zoxamide?

A5: A study investigated the ability of bacterial strains Escherichia coli, Streptococcus pyogenes, and Streptococcus pneumoniae to biodegrade zoxamide. [] While the bacteria showed potential for zoxamide biotransformation, the degradation rates were low to moderate, highlighting the need for further research into more efficient bioremediation strategies. []

Q6: How does zoxamide formulation impact its efficacy and environmental fate?

A6: Formulation plays a crucial role in zoxamide's performance. Conventional formulations often rely on high levels of stabilizers and organic solvents, leading to low water solubility and potential for environmental pollution. [] Nanoformulations, such as zoxamide nanosuspension, have shown promise in improving water solubility, deposition, and accumulation in plants, potentially leading to reduced application rates and environmental impact. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B128944.png)

![2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)-](/img/structure/B128955.png)